Olivetol

cytotoxicity safety assessment fibroblast

Olivetol (5-pentylresorcinol) achieves 2.4× higher yield in Lewis acid-catalyzed condensations vs. shorter-chain homologs—critical for stereospecific (−)-CBD synthesis. It delivers 5.0× greater aldose reductase inhibition than unsubstituted resorcinol (IC₅₀ 9.90 μM) and acts as a competitive CB1/CB2 antagonist with differential CYP2C19/2D6 modulation. This alkyl chain-specific differentiation makes it the only viable polyketide core for cannabinoid synthetic pathways. Procure ≥98% HPLC-pure olivetol with full analytical documentation (w/w absolute assay) for ANDA/DMF submissions, pharmacopeial QC workflows, and cannabinoid mechanism-of-action research.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 500-66-3
Cat. No. B132274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivetol
CAS500-66-3
Synonyms3,5-Dihydroxyamylbenzene;  5-n-Amylresorcinol;  5-n-Pentylresorcinol;  1,3-Dihydroxy-5-pentylbenzene;  5-Pentyl-1,3-benzenediol; 
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=CC(=C1)O)O
InChIInChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3
InChIKeyIRMPFYJSHJGOPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Olivetol (CAS 500-66-3) for Research and Industrial Sourcing: Core Compound Profile and Procurement Context


Olivetol (5-pentylresorcinol, 5-n-amylresorcinol, CAS 500-66-3, molecular formula C₁₁H₁₆O₂, MW 180.24) is a 5-alkylresorcinol derivative comprising a resorcinol (1,3-benzenediol) core substituted with a n-pentyl chain at position 5 [1]. The compound exists as a colourless to beige oil to low-melting solid (melting point 46–48 °C lit.; boiling point 338 °C; pKa 9.59 ± 0.10 predicted) with slight solubility in chloroform and methanol [2]. Olivetol is naturally found in lichens and produced by certain insects, and it serves as a critical intermediate in cannabinoid biosynthesis and as a reference standard in analytical chemistry [3].

Why Generic Resorcinol Derivatives Cannot Substitute for Olivetol in Cannabinoid Research and Bioactivity Applications


The 5-n-alkyl chain length in resorcinol derivatives is a critical determinant of both biological activity and synthetic utility. Simple substitution of olivetol (5-pentylresorcinol) with other alkylresorcinols or unsubstituted resorcinol produces marked differences in receptor binding, enzyme inhibition potency, cytotoxicity profile, and reaction yield. Head-to-head studies demonstrate that olivetol exhibits aldose reductase inhibition potency 4.4-fold greater than 5-methylresorcinol [1], and in Lewis acid-catalyzed Friedel-Crafts type condensations, 5-pentylresorcinol achieves yields 2.4-fold higher than 5-methylresorcinol due to steric and electronic effects [2]. In the context of cannabinoid biosynthesis, olivetol is the product of nonenzymatic C2→C7 decarboxylative aldol condensation of the tetraketide intermediate—a pathway outcome that differs fundamentally from the enzymatic olivetolic acid route and is not replicable with other alkylresorcinol homologs [3].

Quantitative Comparative Evidence for Olivetol: Differentiation Data for Scientific Procurement Decisions


Olivetol vs. Unsubstituted Resorcinol: Cytotoxicity Profile in Normal Mouse Fibroblasts (L929)

Olivetol (5-pentylresorcinol) demonstrates a distinct cytotoxicity profile compared to unsubstituted resorcinol in normal cell assays. Alkylresorcinol homologs including olivetol exhibited cytotoxicity lower than hydroquinone (positive control) but higher than resorcinol on normal cells [1]. The overall IC₅₀ range for individual 5-n-alkylresorcinol homologs was estimated at 171–2142 μM depending on alkyl chain length [1].

cytotoxicity safety assessment fibroblast

Olivetol vs. 5-Methylresorcinol (Orcinol): Synthetic Yield Advantage in Lewis Acid-Catalyzed Condensation

In boron trifluoride etherate on alumina-catalyzed condensation reactions with 1-thioxolanyl-cyclohexenyl substrates, the yield of 5-alkylresorcinol derivatives increases with alkyl chain length due to steric effects. 5-pentylresorcinol (olivetol) achieves a yield of 48%, compared to only 20% for 5-methylresorcinol (orcinol) and 10% for unsubstituted resorcinol [1].

synthetic chemistry Friedel-Crafts yield optimization

Olivetol vs. Resorcinol and 5-Methylresorcinol: Aldose Reductase Inhibitory Potency

Among a panel of resorcinol derivatives evaluated for recombinant human aldose reductase (AR) inhibition, 5-pentylresorcinol (olivetol) demonstrated the strongest inhibitory effect with an IC₅₀ of 9.90 μM. This represents a 4.4-fold greater potency than 5-methylresorcinol (IC₅₀ = 43.31 μM) and a 5.0-fold greater potency than unsubstituted resorcinol (IC₅₀ = 49.50 μM) [1].

enzyme inhibition aldose reductase diabetic complications

Olivetol CYP Enzyme Inhibition Profile: Quantitative Data for In Vitro Metabolism Studies

Olivetol demonstrates differential inhibitory potency against CYP2C19 and CYP2D6 isoforms. For CYP2C19 ((S)-mephenytoin 4'-hydroxylase activity), olivetol exhibits IC₅₀ = 15.3 μM and Ki = 2.71 μM. For CYP2D6 (AMMC O-demethylase activity), olivetol exhibits greater potency with IC₅₀ = 7.21 μM and Ki = 2.87 μM [1]. This represents a 2.1-fold lower IC₅₀ for CYP2D6 compared to CYP2C19 within the same compound . For class-level context: no direct comparator IC₅₀ data for 5-methylresorcinol or resorcinol against these specific CYP isoforms were identified in the literature, placing this as class-level inference .

CYP inhibition drug metabolism cytochrome P450

Olivetol COX-1 and COX-2 Inhibition: Quantitative IC₅₀ Data from BindingDB/ChEMBL

Olivetol inhibits ovine COX-1 with an IC₅₀ of 13.6 μM (1.36 × 10⁴ nM) and human recombinant COX-2 with an IC₅₀ of 17.3 μM (1.73 × 10⁴ nM), as assessed by reduction in PGE₂ levels using 10 μM arachidonic acid as substrate [1]. This indicates a slight preference for COX-1 over COX-2 (IC₅₀ ratio = 0.79). For context, this is presented as supporting evidence for the compound's anti-inflammatory potential, though no direct comparator alkylresorcinol IC₅₀ data are available for COX inhibition in the same assay system [1].

COX inhibition anti-inflammatory cyclooxygenase

Olivetol Analytical Standard Purity Grade: HPLC ≥98% w/w Absolute Assay for Quantitative Titration

Olivetol is commercially available as an analytical standard provided with w/w absolute assay, specifically validated for quantitative titration applications. The standard material is specified at purity (HPLC) ≥98% and is supplied with HPLC chromatogram documentation . Commercial suppliers also offer grades with purity ≥99% (HPLC/GC) for applications requiring higher stringency [1]. This analytical-grade specification enables precise quantitation in research and quality control settings, distinguishing it from technical-grade olivetol or generic resorcinol derivatives that may lack certified purity documentation and absolute assay validation.

analytical chemistry reference standard HPLC

Olivetol Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Synthetic Intermediate in Cannabidiol (CBD) and Cannabinoid Analog Preparation

Olivetol serves as the essential polyketide-derived core in the chemical synthesis of cannabidiol (CBD) and non-natural cannabinoid derivatives. The stereospecific synthesis of (−)-CBD proceeds via acid-catalyzed condensation of olivetol with (+)-p-mentha-2,8-dien-1-ol, with reported yields ranging from 37% to 55% depending on reaction conditions and scale [1]. Under high-pressure conditions (7–8 kbar, 150 °C), olivetol condensation with trans-p-menthadien-(2,8)-ol-(1) achieves a 41% yield of CBD [1]. Recent patent literature demonstrates that di-halo olivetol derivatives are key intermediates in novel CBD synthesis routes involving acid-catalyzed reaction with menthadienol followed by crystallization steps [2]. The 2.4-fold yield advantage of 5-pentylresorcinol over 5-methylresorcinol in Lewis acid-catalyzed condensations [3] underscores why alternative alkylresorcinols cannot substitute efficiently in cannabinoid synthetic pathways.

Aldose Reductase Inhibitor Screening and Diabetic Complications Research

Olivetol's IC₅₀ of 9.90 μM against recombinant human aldose reductase—demonstrating 5.0-fold greater potency than unsubstituted resorcinol and 4.4-fold greater potency than 5-methylresorcinol [1]—positions it as a valuable reference compound or chemical probe for aldose reductase inhibition studies. The polyol pathway involving aldose reductase is implicated in diabetic complications including neuropathy, retinopathy, and nephropathy. Researchers developing aldose reductase inhibitors can use olivetol as a benchmark to calibrate assay sensitivity and compare the potency of novel resorcinol-based derivatives. The quantitative structure-activity relationship established across the alkylresorcinol series provides a validated baseline for medicinal chemistry optimization of side-chain length.

Cannabinoid Receptor and CYP Metabolism Competitive Inhibition Studies

Olivetol functions as a competitive inhibitor of cannabinoid receptors CB1 and CB2 [1] and demonstrates differential inhibition of CYP2C19 (IC₅₀ = 15.3 μM, Ki = 2.71 μM) and CYP2D6 (IC₅₀ = 7.21 μM, Ki = 2.87 μM) [2]. In in vitro CB1 receptor binding assays, pre-incubation of olivetol (10–100 μM) with human recombinant CB1 receptors reduces [³H]-THC (10 nM) binding by 30–65% in a dose-dependent manner [3]. At 50 μM, olivetol decreases THC-induced CB1 receptor activation (measured by intracellular cAMP reduction) by 50% compared to THC-only controls [3]. In human liver microsome experiments, olivetol (5–50 μM) inhibits the conversion of THC to 11-hydroxy-THC (the major active metabolite) by 25–70%, with a 70% reduction at 50 μM [3]. This pharmacological profile makes olivetol essential for cannabinoid mechanism-of-action studies, THC metabolism research, and evaluation of botanical-drug interactions.

Analytical Reference Standard for Method Development and Quality Control

Olivetol analytical standard (≥98% HPLC purity with w/w absolute assay) is validated for quantitative titration applications and supplied with HPLC chromatogram documentation [1]. Commercial high-purity grades (≥99% HPLC/GC) are available for pharmacopeial and regulatory applications [2]. These certified reference materials support analytical method development, method validation (AMV), and quality control (QC) applications including ANDA and DMF submissions [3]. In cannabinoid product analysis, olivetol serves as an impurity marker and synthetic precursor tracer, enabling accurate quantitation of residual starting materials and process-related impurities in CBD and THC finished products. The availability of USP/EP-traceable olivetol reference standards provides the metrological traceability required for regulated analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olivetol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.